molecular formula C22H28ClFO4 B2393656 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione CAS No. 1231185-79-7

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione

Cat. No.: B2393656
CAS No.: 1231185-79-7
M. Wt: 410.91
InChI Key: FCSHDIVRCWTZOX-UHFFFAOYSA-N
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Description

This compound is also known as Clobetasol propionate . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of this compound is C25H32ClFO5 . The molecular structure is based on structures generated from information available in ECHA’s databases .

Scientific Research Applications

Identification and Characterization of Impurities

Clocortolone pivalate, a synthetic corticosteroid related to 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione, has been studied for its impurities using semi-preparative liquid chromatography. Three impurities were isolated and identified based on their spectral data, contributing to the understanding of corticosteroid formulations and their purity (Xu et al., 2012).

Glucocorticoid Receptor Transactivation

Research on glucocorticoid receptor (GR) ligands, including variants of this compound, explores the structural basis of their activity. These studies aim to create ligands that distinguish between the transrepression and transactivation activity of the GR. This differentiation is crucial in reducing side effects associated with glucocorticoid therapy (Dezitter et al., 2014).

Analysis in Pharmaceutical Formulations

The compound has been a subject of research in the context of pharmaceutical formulations, particularly in combination with vitamin D3 analogs for treating conditions like psoriasis. Techniques like ultra-high performance liquid chromatography have been employed for analyzing related substances in these formulations (Nagulakonda et al., 2019).

Biodehydrogenation Studies

Biodehydrogenation of related compounds, such as 17α-Hydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione, catalyzed by Arthrobacter simplex, highlights the importance of understanding biochemical transformations of these steroids. These studies are vital in synthesizing various steroid-based pharmaceuticals (Rong-zhu, 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to breathe dust/fume/gas/mist/vapors/spray, and to use personal protective equipment as required .

Mechanism of Action

Target of Action

It is identified as a pharmaceutical impurity standard , which suggests that it may be involved in the synthesis or metabolism of pharmaceutical drugs.

Biochemical Pathways

It’s possible that this compound may influence various biochemical pathways due to its structural similarity to other corticosteroids .

Result of Action

Given its classification as a pharmaceutical impurity standard , it may play a role in the efficacy or safety of certain pharmaceutical drugs.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione can have various effects on cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time . This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHDIVRCWTZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860329
Record name 21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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